molecular formula C20H35N5O2 B15087973 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-11-5

8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15087973
CAS No.: 476481-11-5
M. Wt: 377.5 g/mol
InChI Key: UEBUBBLBXKQLLG-UHFFFAOYSA-N
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Description

8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butylamino group at the 8th position, a decyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butylamino and decyl groups through substitution reactions. The reaction conditions often require the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the synthesis process. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The butylamino and decyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.

    Medicine: Research into its potential therapeutic effects, such as its role as a diuretic or bronchodilator, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino and decyl groups may enhance its binding affinity to these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A purine derivative used as a bronchodilator.

    Caffeine: Another purine derivative with stimulant effects.

    Dyphylline: A structural analog with similar pharmacological properties.

Uniqueness

8-(Butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylamino and decyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

Properties

CAS No.

476481-11-5

Molecular Formula

C20H35N5O2

Molecular Weight

377.5 g/mol

IUPAC Name

8-(butylamino)-7-decyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H35N5O2/c1-4-6-8-9-10-11-12-13-15-25-16-17(22-19(25)21-14-7-5-2)24(3)20(27)23-18(16)26/h4-15H2,1-3H3,(H,21,22)(H,23,26,27)

InChI Key

UEBUBBLBXKQLLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1NCCCC)N(C(=O)NC2=O)C

Origin of Product

United States

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